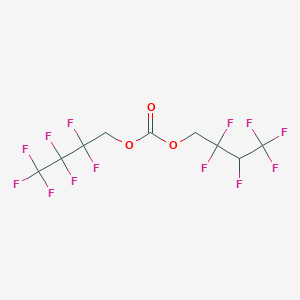
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate: is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability, low surface energy, and resistance to solvents and chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of heptafluorobutyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohols and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to form perfluorinated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of fluorinated ethers or esters.
Hydrolysis: Formation of heptafluorobutyl alcohol and hexafluorobutyl alcohol.
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a monomer in the synthesis of fluorinated polymers with low surface energy and high chemical resistance.
- Employed in the development of specialty coatings and adhesives.
Biology:
- Utilized in the design of fluorinated surfactants for biological applications, such as drug delivery systems.
Medicine:
- Investigated for use in medical imaging agents due to its unique fluorine content, which enhances contrast in imaging techniques like MRI.
Industry:
- Applied in the manufacture of high-performance lubricants and greases.
- Used in the production of anti-corrosion coatings for metals.
Comparación Con Compuestos Similares
Similar Compounds:
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Comparison:
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate and 2,2,3,3,4,4,4-Heptafluorobutyl acrylate are used as monomers in polymer synthesis, similar to 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate. they differ in their functional groups, which influence their reactivity and applications.
- 2,2,3,3,4,4,4-Heptafluorobutylamine is an amine derivative and is used in the synthesis of fluorinated surfactants and pharmaceuticals. Its amine group provides different chemical properties compared to the carbonate group in this compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H5F13O3 |
|---|---|
Peso molecular |
408.11 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H5F13O3/c10-3(7(15,16)17)5(11,12)1-24-4(23)25-2-6(13,14)8(18,19)9(20,21)22/h3H,1-2H2 |
Clave InChI |
MEVCLQPYAUIZFA-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





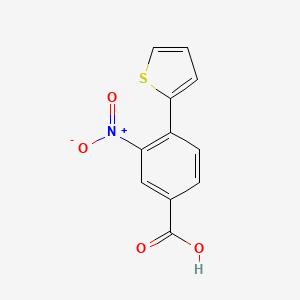

![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)

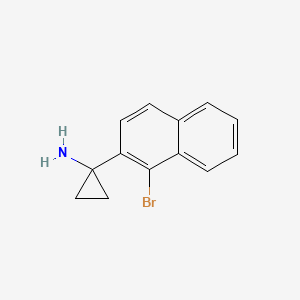
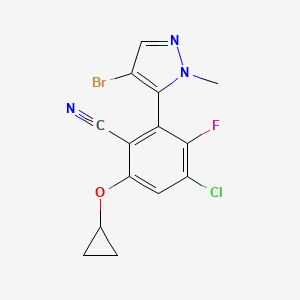
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
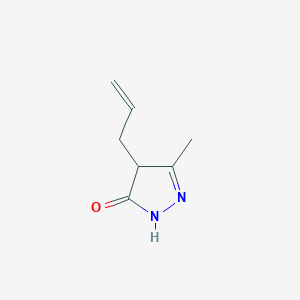
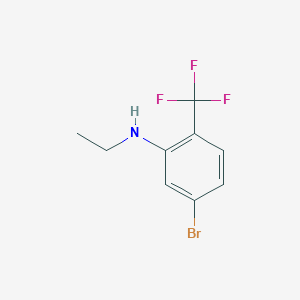

![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
